molecular formula C12H9FO4 B8538443 (5-Fluorobenzofur-7-yl)oxoacetic acid ethyl ester

(5-Fluorobenzofur-7-yl)oxoacetic acid ethyl ester

Cat. No. B8538443
M. Wt: 236.19 g/mol
InChI Key: AXNWBUWVWFZAQX-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Dissolve 7-bromo-5-fluorobenzofuran (2 g, 9.3 mmol) in 5 ml tetrahydrofuran under nitrogen. Add magnesium turnings (0.25 g, 1.1 equivalents) and heat to reflux to facilitate Grignard formation. In a separate flask place diethyl oxalate (1.3 mL, 2 equivalents) in 3 mL tetrahydrofuran, and cool to 0° C. under nitrogen. When Grignard formulation is complete, add via canula to the diethyl oxalate solution. Stir the reaction for 2-4 hours while slowly warming to 20° C. Extract with diethyl ether. Wash organic layer with brine. Dry over magnesium sulfate, filter and concentrate to a light yellow oil. Purifacation by column chromatography (4:1 hexanes:ethyl acetate) affords 1.74 g (79%) of an oil which solidifies upon standing. MS (ES, m/z): 237.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[C:4]([F:11])[CH:3]=1.[Mg].[C:13](OCC)(=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O1CCCC1>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[C:4]([F:11])[CH:3]=1)=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=CC=2C=COC21)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the reaction for 2-4 hours
Duration
3 (± 1) h
EXTRACTION
Type
EXTRACTION
Details
Extract with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a light yellow oil

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC(=CC=2C=COC21)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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